4-Bromo-2-ethoxy-1,3-oxazole
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Overview
Description
4-Bromo-2-ethoxy-1,3-oxazole is a chemical compound with the CAS Number: 1240615-13-7 . It has a molecular weight of 192.01 and its IUPAC name is 4-bromo-1,3-oxazol-2-yl ethyl ether . It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of task-specific phosphine ligands .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecule also contains a bromine atom attached to the ring .Scientific Research Applications
Coordination Chemistry of Oxazoline Ligands
Oxazoline ligands, including 4,5-Dihydro-1,3-oxazoles, have been extensively utilized in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. The coordination chemistry of oxazolines with transition metals has been a subject of significant interest, providing insights into structural characterization through techniques like X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).
Antibacterial Oxazolidinones and Monoamine Oxidase A Activity
Oxazolidinones, a promising class of antibacterial agents, have seen research focused on improving their safety profile and antibacterial spectrum. 1,2,3-Triazoles with a substituent at the 4 position, such as 4-Bromo-2-ethoxy-1,3-oxazole, have been identified as effective antibacterials with reduced activity against monoamine oxidase A (MAO-A), addressing an undesired side effect present in many oxazolidinones including linezolid (Reck et al., 2005).
Synthesis and Anticancer Evaluation of Oxazole Derivatives
Oxazole derivatives have been synthesized and evaluated for their anticancer activity across various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The process involves the synthesis of intermediates from precursors like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and their subsequent reaction with various agents to produce compounds with potential anticancer properties (Bekircan et al., 2008).
Gold-Catalyzed Synthesis of Oxazoles
An efficient synthesis of 2,4-disubstituted oxazoles has been achieved using a gold-catalyzed oxidation strategy, involving a [3 + 2] annulation between a terminal alkyne and a carboxamide. The use of bidentate ligands has been shown to temper the reactivity of in situ-generated gold carbenes, facilitating the reaction and offering a modular approach to oxazole synthesis (Luo et al., 2012).
Zinc Derivative of Functionalized Oxazole in Synthesis
A zinc derivative of 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole has been utilized for nucleophilic addition to various aldehydes and ketones, showcasing its potential in the synthesis of compounds like virginiamycin and other streptogramin antibiotics. This highlights the versatility of oxazole derivatives in organic synthesis and pharmaceutical applications (Gangloff, Aakermark, & Helquist, 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-2-ethoxy-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKNZSGJQTNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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